AZD1981 - 802904-66-1

AZD1981

Catalog Number: EVT-260434
CAS Number: 802904-66-1
Molecular Formula: C19H17ClN2O3S
Molecular Weight: 388.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AZD1981, also known as AZD1981 or AZD-1981, is a synthetic compound that acts as a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2) receptor. [] CRTh2, also known as DP2, is a receptor for prostaglandin D2 (PGD2), a key mediator of allergic inflammation. [] AZD1981 binds to CRTh2, preventing PGD2 from binding and exerting its pro-inflammatory effects. [] As a research tool, AZD1981 is used to study the role of the PGD2/CRTh2 pathway in various inflammatory and allergic diseases.

Synthesis Analysis

A safe and efficient synthesis of AZD1981 involves the formation of the indole 4-amide core via the Semmler-Wolff aromatization of a cyclohexenone oxime fused to a pyrrole ring. [] This approach includes several key steps:

This telescoped synthetic sequence allows for the regioselective formation of the 1,2,3,4-substitution pattern of the AZD1981 core. Using this approach, AZD1981 can be synthesized in six chemical steps with an overall yield of 40%, including two isolated crystalline intermediates. []

Mechanism of Action

AZD1981 functions as a competitive antagonist of the CRTh2 receptor. [, ] By binding to CRTh2, AZD1981 blocks the binding of the natural ligand, PGD2. [, ] This competitive inhibition prevents PGD2-mediated activation of downstream signaling pathways responsible for mediating various inflammatory and allergic responses. []

  • Eosinophil Recruitment and Activation: PGD2 attracts and activates eosinophils, key effector cells in allergic inflammation. AZD1981 prevents this by blocking the PGD2-induced shape change of eosinophils and inhibiting their chemotaxis. [, , ]
  • Th2 Cell Activation: CRTh2 is expressed on Th2 cells, which play a central role in orchestrating allergic responses. By antagonizing CRTh2, AZD1981 may dampen Th2 cell activation and the subsequent release of pro-inflammatory cytokines. []
Applications
  • Asthma: AZD1981 has been investigated as a potential treatment for asthma, a chronic inflammatory disease of the airways. [, , ] While some studies showed modest improvements in asthma control, further research is needed to fully elucidate its efficacy in this context. []
  • Chronic Spontaneous Urticaria: Research suggests that AZD1981 may be beneficial in treating chronic spontaneous urticaria, a skin condition characterized by recurrent hives and itching. [] Studies demonstrated that AZD1981 effectively inhibited PGD2-mediated eosinophil activity and reduced itch scores in patients with this condition. []
  • Chronic Rhinosinusitis with Nasal Polyps: Preliminary findings indicate that AZD1981 could be a potential therapeutic agent for chronic rhinosinusitis with nasal polyps, an inflammatory disorder of the sinuses. []
  • Type 2 Diabetes: Research exploring the role of the PGD2/CRTh2 axis in glucose homeostasis employed AZD1981. [] While in vitro studies showed promising results, further investigation is required to determine its clinical significance in type 2 diabetes. []
Future Directions
  • Improved CRTh2 Antagonists: Developing novel CRTh2 antagonists with improved pharmacokinetic properties, such as slower dissociation rates from the receptor, could potentially enhance clinical efficacy. [, ]
  • Personalized Medicine: Exploring the potential of AZD1981 and other CRTh2 antagonists in specific patient populations, such as those with a strong allergic component to their disease, may lead to more targeted and effective treatment strategies. []

N-deacetylated AZD1981

Compound Description: N-deacetylated AZD1981 is a primary metabolite of AZD1981. In vitro studies have shown that it is a weak, time-dependent inhibitor of CYP2C9 and exhibits more active hepatic uptake compared to the parent drug, AZD1981. []

Relevance: This metabolite is directly relevant to AZD1981 as it is responsible for the observed drug-drug interaction with warfarin. The increased hepatic uptake and weak CYP2C9 inhibition by N-deacetylated AZD1981 contribute to the altered pharmacokinetics of warfarin. [] (https://www.semanticscholar.org/paper/bab509d1021a39dfe1c9d2ae08ddf7595256749b)

Prostaglandin D2 (PGD2)

Compound Description: Prostaglandin D2 (PGD2) is the endogenous ligand for the DP2 receptor (also known as CRTh2). PGD2 is a pro-inflammatory mediator involved in allergic responses, including eosinophil recruitment and activation. [, , , , , ]

Relevance: PGD2 is directly relevant to AZD1981 because AZD1981 acts as a selective antagonist of the DP2 receptor, blocking the effects of PGD2. [, , , , , ]

Fevipiprant (QAW039)

Compound Description: Fevipiprant (QAW039) is another CRTh2 receptor antagonist currently in development for treating allergic diseases. It exhibits a slow dissociation rate from the CRTh2 receptor, potentially leading to improved clinical efficacy compared to faster-dissociating antagonists. [, , ]

Relevance: Fevipiprant is structurally related to AZD1981 and shares the same target receptor, CRTh2. The comparison of their binding kinetics and potential clinical implications highlights the importance of receptor off-rate in this drug class. [, , ]

Setipiprant

Compound Description: Setipiprant is a CRTh2 antagonist that has been clinically investigated but ultimately discontinued. []

Relevance: Although not structurally detailed in these papers, Setipiprant's inclusion in the discussion of CRTh2 antagonists provides context for the development of AZD1981 and highlights the challenges in achieving clinical success with this drug class. []

Vidupiprant

Compound Description: Vidupiprant is another CRTh2 antagonist that progressed to clinical trials but was subsequently discontinued. []

Relevance: Similar to setipiprant, the discussion of Vidupiprant's clinical failure alongside AZD1981 provides valuable insights into the development trajectory of CRTh2 antagonists and emphasizes the need for further research in this area. []

OC-459

Compound Description: OC-459 is a CRTh2 antagonist whose development appears to be stalled. []

Relevance: Although the specific reasons for the stalled development of OC-459 are not elaborated upon, its inclusion in the context of AZD1981 suggests that challenges remain in translating promising preclinical findings into successful clinical outcomes for this drug class. []

ADC-3680

Compound Description: ADC-3680 represents a newer generation of CRTh2 antagonists currently undergoing clinical development. []

Relevance: ADC-3680 highlights the continued research and development efforts targeting the CRTh2 receptor, even after setbacks with earlier compounds like AZD1981. The emergence of newer agents underscores the therapeutic potential of this pathway. []

MK-1029

Compound Description: MK-1029 is another promising CRTh2 antagonist currently in clinical development. []

Relevance: Similar to ADC-3680, MK-1029's presence in the pipeline emphasizes the ongoing interest in developing effective CRTh2 antagonists and suggests that lessons learned from earlier compounds like AZD1981 are being applied to improve clinical outcomes. []

QAV680

Compound Description: QAV680 is a CRTh2 receptor antagonist used as a reference compound in a study comparing the binding kinetics of various CRTh2 antagonists. []

Relevance: While the specific structure of QAV680 is not provided, its inclusion in the study comparing dissociation rates directly relates it to AZD1981. The comparison highlights the variation in binding kinetics within this class of compounds. []

OC459

Compound Description: OC459 is a CRTh2 receptor antagonist. []

Relevance: OC459's use as a comparator for QAW039 in terms of its binding kinetics provides context for understanding the potential advantages of slower-dissociating CRTh2 antagonists like QAW039 compared to AZD1981. []

Properties

CAS Number

802904-66-1

Product Name

2-[4-Acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid

IUPAC Name

2-[4-acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid

Molecular Formula

C19H17ClN2O3S

Molecular Weight

388.9 g/mol

InChI

InChI=1S/C19H17ClN2O3S/c1-11-19(26-14-8-6-13(20)7-9-14)18-15(21-12(2)23)4-3-5-16(18)22(11)10-17(24)25/h3-9H,10H2,1-2H3,(H,21,23)(H,24,25)

InChI Key

JWYIGNODXSRKGP-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=CC=C2N1CC(=O)O)NC(=O)C)SC3=CC=C(C=C3)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

AZD1981; AZD-1981; AZD 1981.

Canonical SMILES

CC1=C(C2=C(C=CC=C2N1CC(=O)O)NC(=O)C)SC3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.